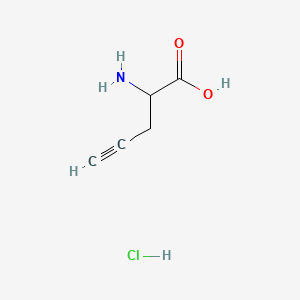
2-Aminopent-4-ynoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminopent-4-ynoic acid hydrochloride is a useful research compound. Its molecular formula is C5H8ClNO2 and its molecular weight is 149.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Therapeutic Potential
2-Aminopent-4-ynoic acid hydrochloride is investigated for its potential therapeutic effects, particularly in targeting neurological disorders and cancer. Its structure allows it to interact with specific molecular targets, which can lead to inhibition of enzymes involved in disease pathways. For example, studies have shown that derivatives of this compound exhibit selective inhibition of aldose reductase, an enzyme implicated in diabetic complications .
Case Study: Enzyme Inhibition
In a recent study, derivatives of this compound were synthesized and tested for their ability to inhibit aldose reductase. The results indicated that these compounds could significantly reduce enzyme activity, suggesting their potential as therapeutic agents for managing diabetes-related complications .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a crucial intermediate in organic synthesis. It can be utilized in various reactions such as Sonogashira coupling, which allows for the formation of more complex structures by coupling with aryl or vinyl halides . The ability to modify its functional groups further enhances its utility in creating diverse chemical entities.
Table 1: Synthetic Applications
| Reaction Type | Description | Example Products |
|---|---|---|
| Sonogashira Coupling | Coupling with aryl halides | Alkynylated amino acids |
| Reduction | Formation of alkenes or alkanes | Various alkenes |
| Oxidation | Formation of diketones or carboxylic acids | Diketones |
| Substitution | Formation of amides or other derivatives | Amides and related compounds |
Biological Studies
Protein Modification and Mechanism of Action
The interaction of this compound with proteins is a focal point in biological research. Its alkyne group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification. Additionally, the amino group facilitates hydrogen bonding and electrostatic interactions that can influence protein function.
Case Study: Protein Interaction
Research has demonstrated that this compound can modify proteins through covalent bonding, affecting their biological activity. This property is particularly relevant in the context of enzyme inhibition studies where precise modifications can lead to significant changes in enzyme activity and metabolic pathways .
Industrial Applications
Specialty Chemicals Production
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new chemical processes that require specific structural characteristics.
Continuous Flow Synthesis
Recent advancements have introduced continuous flow synthesis techniques for the large-scale production of this compound. This method enhances reaction efficiency and scalability while ensuring high yield and purity .
Propiedades
IUPAC Name |
2-aminopent-4-ynoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMBUICGODABQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













